molecular formula C9H9FO3 B1427375 Methyl 2-fluoro-5-(hydroxymethyl)benzoate CAS No. 816449-70-4

Methyl 2-fluoro-5-(hydroxymethyl)benzoate

Cat. No. B1427375
M. Wt: 184.16 g/mol
InChI Key: FSVTUPRXRNTWFV-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 816449-70-4 . It has a molecular weight of 184.17 . The IUPAC name for this compound is methyl 2-fluoro-5-(hydroxymethyl)benzoate . The physical form of this compound is a liquid-oil .


Synthesis Analysis

The synthesis of “Methyl 2-fluoro-5-(hydroxymethyl)benzoate” involves the reaction of methyl 2-fluoro-5-formylbenzoate with sodium tetrahydroborate in ethanol at 20℃ for 1 hour . This reaction yields methyl 2-fluoro-5-(hydroxymethyl)benzoate with an 89% yield .


Molecular Structure Analysis

The InChI code for “Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is 1S/C9H9FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 . The InChI key is FSVTUPRXRNTWFV-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” can undergo various chemical reactions. For instance, it can react with phosphorus tribromide in dichloromethane at 20℃ for 3 hours to produce methyl 5-(bromomethyl)-2-fluorobenzoate .


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is a liquid-oil at room temperature . The compound has a molecular weight of 184.17 . The refractive index is n20/D 1.502 . The boiling point and density of the compound are not available in the search results.

Scientific Research Applications

1. Catalytic Process for Biomass Transformation

In a study by Arias et al. (2016), Methyl 2-fluoro-5-(hydroxymethyl)benzoate was utilized in a catalytic process for the production of alkyl 5-benzyl-2-furoates through a two-step process. This involved oxidative esterification and alkylation using zeolites as acid catalysts, demonstrating its potential in sustainable methods for fine chemical synthesis (Arias, Climent, Corma, & Iborra, 2016).

2. Structural Studies in Crystallography

Li et al. (2005) explored the structures of methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives, providing insights into their molecular configurations and interactions. This research aids in understanding the crystal structures of such compounds and their potential applications in various fields (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).

3. Synthesis and DFT Study

Huang et al. (2021) conducted a synthesis and density functional theory (DFT) study on compounds related to methyl 2-fluoro-5-(hydroxymethyl)benzoate, highlighting its role in the development of boric acid ester intermediates. This research emphasizes the compound's importance in advanced chemical synthesis and theoretical studies (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

4. Photopolymerization Studies

Avci, Mathias, and Thigpen (1996) explored the use of methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives in rapid photopolymerization processes. Their findings are significant for applications in thin film and coating technologies, especially in the development of linear polymers (Avci, Mathias, & Thigpen, 1996).

5. Anaerobic Transformation in Environmental Studies

Research by Genthner, Townsend, and Chapman (1989) involved the use of methyl 2-fluoro-5-(hydroxymethyl)benzoate derivatives in studying the anaerobic transformation of phenol to benzoate. This research has implications for understanding environmental degradation processes and the biotransformation of pollutants (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

“Methyl 2-fluoro-5-(hydroxymethyl)benzoate” is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P301+P312 .

properties

IUPAC Name

methyl 2-fluoro-5-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVTUPRXRNTWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204396
Record name Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-5-(hydroxymethyl)benzoate

CAS RN

816449-70-4
Record name Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816449-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-5-(hydroxymethyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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